molecular formula C6H5BrN2O3 B1185286 2-Amino-3-bromo-5-nitrophenol

2-Amino-3-bromo-5-nitrophenol

Cat. No.: B1185286
M. Wt: 233.021
InChI Key: BQFCKIRFZPVBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-bromo-5-nitrophenol is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.021. The purity is usually 95%.
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Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.021

IUPAC Name

2-amino-3-bromo-5-nitrophenol

InChI

InChI=1S/C6H5BrN2O3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H,8H2

InChI Key

BQFCKIRFZPVBJL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)N)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-nitrophenol (97, 24 g, 156 mmol) in CH3CN (1 L) was treated with NBS (28.8 g, 160.8 mmol) at room temperature. After stirring for 1 hour, the solvent was removed to afford brown precipitate, which was taken up with ethyl acetate:hexane (1:1). The precipitate was filtered and was used for the next step without further purification (33 g, 91%). A small amount of sample was purified by column chromatography on silica gel for analysis; 1H NMR (500 MHz, CD3OD): δ 4.93 (brs, 3H), 7.50 (d, 1H, J=2.4 Hz), 7.89 (d, 1H, J=2.4 Hz); 13C NMR (125 MHz, CD3OD): δ 105.5, 108.7, 121.8, 138.5, 143.7, 144.8; HRMS (FAB) calcd for C6H5BrN2O3(M+) 231.9484. found 231.9479.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
28.8 g
Type
reactant
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Quantity
1 L
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 2-amino-5-nitro phenol (40.0 g, 259.52 mmol) in DCM (1.0 L), was added bromine (13.38 mL, 259.52 mmol) drop wise. The resulting reaction mixture was stirred at room temperature for 45 min. After the completion of the reaction (TLC monitoring), water was added and extracted with EtOAc (3×1.0 L). The combined organics was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude (55.0 g, 92%) was carried forward to the next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
13.38 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-nitro-phenol (500 g, 3.24 mol) in ACN (12 L) was added bromine (290 mL, 5.63 mol) drop wise over a period of 30 min under stirring. The resulting mixture was stirred at 30-35° C. for 1 h. After the completion of the reaction (by TLC), solvent was evaporated till dryness. Hexane was added (2 L) and the mixture evaporated to remove solvent traces. Hexane (5 L) was added again to the residue and the mixture stirred for 1 h then filtered. The resulting solid (1102 g) was washed with hexane (2 L). The residue was added to ice-cold water (2.5 L) followed by addition of a saturated solution of sodium thiosulfate (2.5 L) and extraction with EtOAc (2×10 L). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated at 40-45° C. under reduced pressure to obtain the desired product (643 g crude yield 85%).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step One

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